REACTION_SMILES
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[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[NH2:1][CH:2]1[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1)[C:13]([CH3:12])=[O:14]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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NC1CCc2ccccc2C1
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NC1CCc2ccccc2C1
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Name
|
|
Type
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product
|
Smiles
|
CC(=O)NC1CCc2ccccc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][C:13](=[O:14])[O:15][C:16](=[O:17])[CH3:18].[NH2:1][CH:2]1[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1>>[NH:1]([CH:2]1[CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1)[C:13]([CH3:12])=[O:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
NC1CCc2ccccc2C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCc2ccccc2C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1CCc2ccccc2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |